Astacin

Vue d'ensemble

Description

Astacin is a member of the metalloendopeptidase family, specifically the this compound family of zinc-dependent metalloproteinases. It was first discovered in the digestive fluid of the European crayfish, Astacus astacus. This compound enzymes are known for their role in the degradation of polypeptides and activation of growth factors. They are found in a wide range of organisms, from hydra to humans, and play crucial roles in various biological processes, including development and tissue differentiation .

Méthodes De Préparation

Astacin is typically synthesized as an inactive zymogen, which requires post-translational modifications to become active. The synthetic route involves the expression of the this compound gene in a suitable host organism, followed by purification and activation of the enzyme. Industrial production methods often utilize recombinant DNA technology to produce large quantities of this compound. The enzyme is then purified using techniques such as affinity chromatography and gel filtration .

Analyse Des Réactions Chimiques

Astacin undergoes several types of chemical reactions, primarily involving the cleavage of peptide bonds in polypeptides. The enzyme’s active site contains a zinc ion, which plays a crucial role in catalysis. Common reactions include:

Hydrolysis: this compound catalyzes the hydrolysis of peptide bonds, leading to the breakdown of proteins into smaller peptides and amino acids.

Oxidation-Reduction: The zinc ion in the active site can participate in redox reactions, facilitating the cleavage of peptide bonds.

Substitution: This compound can undergo substitution reactions where the zinc ion is replaced by other metal ions, affecting the enzyme’s activity .

Applications De Recherche Scientifique

Astacin has a wide range of scientific research applications:

Chemistry: this compound is used as a model enzyme to study the mechanisms of metalloproteinases and to develop inhibitors that can regulate its activity.

Biology: this compound plays a role in developmental biology, particularly in processes such as embryonic hatching and tissue differentiation.

Medicine: this compound inhibitors are being explored as potential therapeutic agents for diseases involving excessive proteolysis, such as cancer and fibrosis.

Industry: This compound is used in the food industry for the processing of proteins and in the production of bioactive peptides .

Mécanisme D'action

Astacin exerts its effects through the hydrolysis of peptide bonds in target proteins. The enzyme’s active site contains a zinc ion coordinated by three histidine residues and a water molecule. The zinc ion activates the water molecule, which then attacks the carbonyl carbon of the peptide bond, leading to its cleavage. This mechanism is common among metalloproteinases and is essential for the enzyme’s catalytic activity .

Comparaison Avec Des Composés Similaires

Astacin is part of the metzincin clan of metalloproteinases, which includes other enzymes such as meprin, serralysin, and matrix metalloproteinases. Compared to these enzymes, this compound has a unique active site structure and substrate specificity. For example:

Meprin: Meprins are involved in the processing of extracellular matrix proteins and have a broader substrate specificity compared to this compound.

Serralysin: Serralysins are bacterial metalloproteinases with a different active site structure and are primarily involved in bacterial virulence.

Matrix Metalloproteinases: These enzymes are involved in the remodeling of the extracellular matrix and have distinct regulatory mechanisms compared to this compound .

This compound’s unique structure and function make it a valuable enzyme for various scientific and industrial applications.

Activité Biologique

Astacin is a member of the this compound family of metalloproteinases, which are a subclass of metallopeptidases characterized by their zinc-dependent catalytic activity. First identified in crayfish, astacins have since been found across a wide range of organisms, including humans. These enzymes play crucial roles in various biological processes, including digestion, tissue remodeling, and embryonic development.

Structural Characteristics

Astacins are multidomain proteins with a catalytic domain (CD) that spans approximately 200 residues. This domain features two subdomains flanking an extended active-site cleft and contains several conserved structural elements, including a zinc-binding consensus sequence (HEXXHXXGXXH) and a family-specific glutamate motif (EXXRXDRD) . The overall architecture of this compound is similar to other members of the metzincin clan of metalloproteinases, which includes matrix metalloproteinases and adamalysins .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Catalytic Domain Length | ~200 residues |

| Zinc-Binding Motif | HEXXHXXGXXH |

| Family-Specific Glutamate | EXXRXDRD |

| Domains Present | PRO (propeptide), MAM, TRAF, CUB |

Biological Functions

Astacins are involved in several critical biological functions:

- Protein Degradation : They act as protein degraders during digestion and tissue turnover.

- Developmental Processes : Astacins play roles in developmental differentiation and embryonic hatching.

- Shedding of Membrane-Bound Substrates : They facilitate the release of membrane-bound proteins into the extracellular space .

Case Study: this compound in C. elegans

Research has shown that astacins in Caenorhabditis elegans are essential for maintaining cuticle integrity and influencing drug sensitivity. A study identified that mutations affecting this compound expression altered the worm's sensitivity to xenobiotics, highlighting their role in barrier functions .

Table 2: Functions of this compound in Various Organisms

| Organism | Function |

|---|---|

| Crayfish | Digestion and tissue remodeling |

| C. elegans | Cuticle integrity and drug sensitivity |

| Humans | Activation of growth factors and ECM processing |

Astacins exhibit their biological activity through the hydrolysis of peptide bonds in proteins. The catalytic mechanism involves coordination of a zinc ion at the active site, which facilitates the cleavage of peptide bonds through a tetrahedral intermediate . This process is crucial for various physiological functions, including the activation of growth factors and degradation of extracellular matrix components.

Recent Research Findings

Recent studies have further elucidated the structure-activity relationships within the this compound family. For instance, homology modeling has revealed specific interactions critical for their enzymatic function, such as hydrogen bonding and hydrophobic interactions that stabilize substrate binding . Additionally, comparative studies across different species have highlighted evolutionary adaptations in this compound structure that correlate with their diverse biological roles .

Propriétés

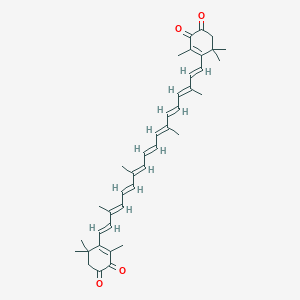

IUPAC Name |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASZIXQTZOARSV-QISQUURKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-76-1 | |

| Record name | Astacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.